1-Azido-4-chloro-2-iodobenzene
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Overview
Description
1-Azido-4-chloro-2-iodobenzene is an organic compound with the molecular formula C6H3ClIN3 It is a derivative of benzene, where the benzene ring is substituted with azido, chloro, and iodo groups
Preparation Methods
The synthesis of 1-Azido-4-chloro-2-iodobenzene typically involves the azidation of 4-chloro-2-iodoaniline. One common method includes the reaction of 4-chloro-2-iodoaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield this compound . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
1-Azido-4-chloro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen sulfide or phosphines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes under certain conditions.
Common reagents and conditions used in these reactions include sodium azide for azidation, reducing agents like hydrogen sulfide for reduction, and oxidizing agents for oxidation reactions. Major products formed from these reactions include triazoles, amines, and nitrenes.
Scientific Research Applications
1-Azido-4-chloro-2-iodobenzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-Azido-4-chloro-2-iodobenzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in click chemistry. The chloro and iodo groups can participate in substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
1-Azido-4-chloro-2-iodobenzene can be compared with other similar compounds such as:
1-Azido-2-chloro-4-iodobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Chloro-2-iodobenzene: Lacks the azido group, making it less reactive in certain types of reactions.
4-Azido-1-chloro-2-iodobenzene: Another isomer with different substitution pattern, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of azido, chloro, and iodo groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-azido-4-chloro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHSVZIIUAMSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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